2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride
Description
2-Methyl-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative characterized by a methyl group at the 2-position and a pyrrolidin-3-yloxy substituent at the 6-position of the pyridine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is cataloged under reference code 10-F096557 by CymitQuimica, with availability in varying quantities .
Properties
IUPAC Name |
2-methyl-6-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9;;/h2-4,9,11H,5-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPWSXAPRVNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with pyrrolidine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1.1 Mood Disorders and Pain Management
The compound has been identified as a potential candidate for drug development aimed at treating mood disorders and managing pain. Its pharmacological profile suggests that it may interact with neurotransmitter systems involved in mood regulation, making it a focus for antidepressant research.
1.2 Cancer Treatment
Research indicates that compounds similar to 2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride can inhibit the activity of TRAF6, a protein implicated in various cancers and immune diseases. By disrupting TRAF6 interactions, these compounds may reduce inflammation and tumor growth, presenting a novel approach to cancer therapy .
1.3 Neurological Disorders
The compound shows promise in addressing neurological conditions such as Parkinson's disease and Alzheimer's disease. Its ability to modulate certain biological pathways could potentially mitigate neuroinflammation and neurodegeneration associated with these disorders .
Biochemical Research Applications
2.1 Interaction Studies
As a biochemical tool, this compound is utilized in interaction studies to elucidate the mechanisms of action of various biological targets. Its solubility in aqueous environments enhances its utility in laboratory settings, allowing for detailed analysis of its interactions with proteins and enzymes.
2.2 Drug Development
The compound is being explored for its role in the development of new pharmaceuticals targeting specific receptors involved in pain perception and mood regulation. Its structural features allow for modifications that can enhance efficacy and reduce side effects .
Case Studies
4.1 TRAF6 Inhibition in Cancer Models
In a study focusing on rheumatoid arthritis models, compounds targeting TRAF6 demonstrated significant reductions in disease severity, highlighting the therapeutic potential of this class of compounds . The ability to selectively inhibit TRAF6 suggests that this compound may have similar effects.
4.2 Neuroprotective Effects
Research evaluating the neuroprotective effects of pyridine derivatives has shown that certain modifications can enhance their efficacy against neurodegenerative diseases. The specific substitution patterns on the pyridine ring influence both potency and selectivity towards neuronal targets .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 2-methyl-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and commercial availability.
Structural Analogues and Substituent Effects
Key Observations :
The discontinued status of the methoxy analog could reflect lower stability or efficacy in preliminary studies. The tert-butyldimethylsilyloxy (TBS) group in the fluoronicotinaldehyde oxime derivative introduces steric bulk and silicon-based protection, which may stabilize the compound during synthesis but complicate pharmacokinetics.
Salt Form and Solubility :
- Dihydrochloride salts (e.g., target compound and methoxy analog) are typically more water-soluble than free bases, aiding in formulation. The carboxylate derivative combines a charged carboxylate group with a dihydrochloride salt, likely achieving high aqueous solubility (253.12 g/mol).
Commercial Viability :
- The target compound remains available, whereas the methoxy analog is discontinued, suggesting superior demand or synthetic feasibility of the methyl variant .
Biological Activity
2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to the class of pyridine derivatives, characterized by the presence of a pyrrolidine moiety. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits significant inhibitory activity against various targets, including fibroblast growth factor receptors (FGFRs). The compound has been shown to interact with the FGFR1 protein, leading to inhibition of its activity, which is crucial in cancer cell proliferation and survival.
2. Efficacy in Biological Assays
In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in several cancer cell lines. The following table summarizes the inhibitory effects observed:
| Cell Line | IC50 (nM) | Inhibition Rate (%) |
|---|---|---|
| FGFR1 | 7 | 89 |
| FGFR2 | 9 | 61 |
| FGFR3 | 25 | 23 |
| FGFR4 | 712 | 3 |
These results indicate a potent activity against FGFR1 and FGFR2, suggesting potential therapeutic applications in cancers driven by these pathways .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have shown that substituents on the pyridine ring significantly affect its binding affinity and inhibitory potency. For instance, variations in the alkyl or aryl groups attached to the pyrrolidine moiety lead to different biological outcomes, underscoring the importance of molecular structure in drug design .
Case Studies
Several case studies have highlighted the application of this compound in preclinical models:
-
Case Study 1: Inhibition of Tumor Growth
A study investigated the effects of this compound on tumor growth in xenograft models. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors. -
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism behind the compound's action on FGFR signaling pathways. The researchers employed western blotting techniques to assess changes in downstream signaling molecules post-treatment, finding that the compound effectively downregulated key proteins involved in cell survival and proliferation .
Q & A
Q. What are the established synthetic routes for 2-methyl-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride, and what are their efficiencies?
The compound is synthesized via α-methylation of substituted pyridines using a continuous flow system with Raney® nickel as a catalyst and low-boiling alcohols (e.g., 1-propanol). This method enhances safety and reaction efficiency by minimizing exposure to hazardous intermediates. Key parameters include catalyst loading (5–10 wt%), temperature (80–100°C), and reaction time (2–4 hours). Yields typically range from 65–80%, with purity >95% after hydrochloride salt formation . Alternative routes may involve nucleophilic substitution of halogenated pyridines with pyrrolidin-3-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to identify protons on the pyridine (δ 7.5–8.5 ppm) and pyrrolidine (δ 2.5–3.5 ppm) moieties.
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 225.10 [M+H]⁺ (free base) and 261.07 [M+HCl+H]⁺.
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms dihydrochloride salt formation .
Q. What functional groups dictate its reactivity in biological or chemical assays?
The pyridine ring acts as a hydrogen-bond acceptor, while the pyrrolidin-3-yloxy group contributes to solubility and chiral interactions. The methyl group at position 2 sterically hinders electrophilic substitution. Reactivity is influenced by:
- pH-dependent protonation : Pyridine nitrogen (pKa ~4.5) protonates under acidic conditions, enhancing water solubility.
- Oxidative stability : Susceptibility to oxidation at the pyrrolidine N-H group requires inert atmosphere handling .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and scalability?
- Catalyst screening : Test transition metals (e.g., Pd/C) for cross-coupling steps to reduce byproducts.
- Flow chemistry : Optimize residence time and temperature gradients to minimize decomposition.
- Solvent selection : Replace high-boiling solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature?
Contradictory stability profiles (e.g., hydrolysis at pH <3 vs. pH >9) are addressed via:
- Forced degradation studies : Expose the compound to extreme conditions (40°C, 75% RH, UV light) and monitor degradation products via HPLC-MS.
- Kinetic modeling : Calculate activation energy (Eₐ) for decomposition pathways using Arrhenius plots.
- Statistical analysis : Apply multivariate regression to identify critical factors (e.g., buffer ionic strength) .
Q. What mechanistic insights explain its interaction with biological targets?
Hypothesized mechanisms include:
- Enzyme inhibition : Pyridine coordination to metal ions (e.g., Zn²⁺ in metalloproteases) disrupts catalytic activity.
- Receptor binding : Molecular docking simulations suggest the pyrrolidine oxygen forms hydrogen bonds with serine/threonine kinases.
- Metabolic profiling : LC-MS/MS identifies primary metabolites (e.g., N-oxide derivatives) in hepatic microsomes .
Q. How does stereochemistry at the pyrrolidine ring affect pharmacological activity?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare IC₅₀ values in target assays.
- Molecular dynamics simulations : Analyze binding affinity differences between (R)- and (S)-configurations using free-energy perturbation methods.
- In vivo pharmacokinetics : Assess oral bioavailability and half-life differences in rodent models .
Methodological Considerations
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-calculated chemical shifts) .
- Contradiction resolution : Apply triangulation by combining HPLC, NMR, and computational data to validate degradation pathways .
- Safety protocols : Follow GHS guidelines for handling hydrochloride salts (e.g., PPE for respiratory and dermal protection) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
